5-Benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
Description
5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thioxo group and a benzyl substituent in its structure contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
5-benzyl-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N4OS/c17-11-9-6-13-15-10(9)14-12(18)16(11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,18) |
InChI Key |
AGXOVDKZBSUHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method is the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Antimicrobial Agents: The compound and its derivatives have been studied for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.
Biological Studies: It is used in studies to understand the mechanisms of cell cycle progression and apoptosis induction in cancer cells.
Mechanism of Action
The mechanism of action of 5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2/cyclin A2 . The compound inhibits the enzymatic activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through binding to the active site of the enzyme, preventing its interaction with substrates necessary for cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities and potential as CDK2 inhibitors.
Thioxopyrimidines: Compounds with a thioxo group in the pyrimidine ring, known for their diverse biological activities.
Uniqueness
5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structure, which combines the pyrazolo[3,4-d]pyrimidine scaffold with a thioxo group and a benzyl substituent. This unique combination contributes to its potent biological activities and makes it a valuable compound for further research in medicinal chemistry and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
